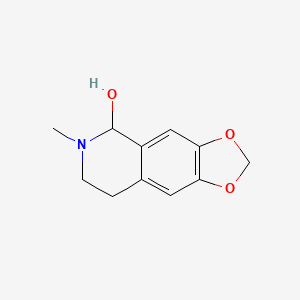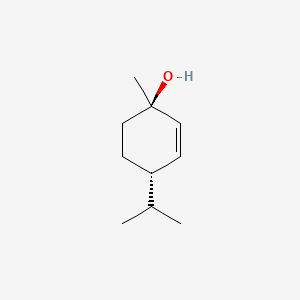![molecular formula C16H17N3O2 B1223093 2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B1223093.png)
2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol is a chemical compound with the molecular formula C₁₆H₁₇N₃O₂. It is known for its unique structure, which includes a benzimidazole moiety linked to a phenol group through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol typically involves the nucleophilic substitution reaction of 2,6-dimethoxyphenol with 1-methyl-2-benzimidazoleamine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenol derivatives
Applications De Recherche Scientifique
2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the phenol group can participate in redox reactions, contributing to its biological activity. The compound’s ability to chelate metal ions and undergo redox reactions makes it a versatile molecule in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-6-[[(1,3-thiazol-2-yl)amino]methyl]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-2-Methoxy-5
- Benzimidazoles
Uniqueness
2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol stands out due to its unique combination of a benzimidazole moiety and a phenol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and participate in redox reactions distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
2-methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C16H17N3O2/c1-19-13-8-4-3-7-12(13)18-16(19)17-10-11-6-5-9-14(21-2)15(11)20/h3-9,20H,10H2,1-2H3,(H,17,18) |
Clé InChI |
WTTWIHLYQAPEJS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O |
SMILES canonique |
CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O |
Solubilité |
6.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)



![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)




